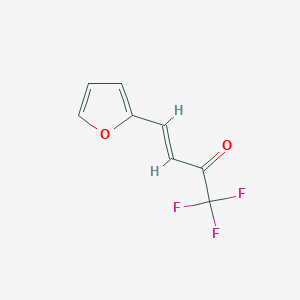

(E)-1,1,1-trifluoro-4-(furan-2-yl)but-3-en-2-one

Description

Properties

Molecular Formula |

C8H5F3O2 |

|---|---|

Molecular Weight |

190.12 g/mol |

IUPAC Name |

(E)-1,1,1-trifluoro-4-(furan-2-yl)but-3-en-2-one |

InChI |

InChI=1S/C8H5F3O2/c9-8(10,11)7(12)4-3-6-2-1-5-13-6/h1-5H/b4-3+ |

InChI Key |

XAWNCDXABDPWLO-ONEGZZNKSA-N |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)C(F)(F)F |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The Suzuki-Miyaura coupling represents a robust approach for constructing the carbon backbone of (E)-1,1,1-trifluoro-4-(furan-2-yl)but-3-en-2-one. In this method, a furan-2-yl boronic acid reacts with 2-bromo-3,3,3-trifluoroprop-1-ene in the presence of a palladium catalyst. For instance, a protocol adapted from employs tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst, sodium carbonate as the base, and a mixed solvent system of tetrahydrofuran (THF) and water. The reaction proceeds under inert conditions at 60°C overnight, facilitating the formation of the carbon-carbon bond between the furan ring and the trifluoromethyl enone moiety.

Optimization of Reaction Parameters

Key variables influencing yield include the palladium catalyst loading (0.05 equiv), solvent ratios (1:1 THF/H₂O), and reaction temperature. Elevated temperatures (60°C) enhance reaction kinetics but may promote side reactions, necessitating careful monitoring. Purification via column chromatography (5% ethyl acetate in petroleum ether) yields the desired product in 65% isolated yield, as demonstrated in analogous syntheses.

Characterization of Products

Nuclear magnetic resonance (NMR) spectroscopy confirms the structural integrity of the product. For example, in a related trifluoromethyl enone synthesis, ¹H NMR data reveal characteristic resonances for the furan protons (δ = 7.33–7.29 ppm, m) and the methoxy group (δ = 3.90 ppm, s). ¹³C NMR spectra further validate the trifluoromethyl carbon (δ = 126.6 ppm, q, J = 279.5 Hz) and the carbonyl group (δ = 206.1 ppm). High-resolution mass spectrometry (HRMS) corroborates the molecular formula, with observed [M+Na]⁺ ions matching theoretical values within 0.0002 atomic mass units.

Wittig Reaction Approach

Ylide Formation and Reaction Conditions

The Wittig reaction offers an alternative route by generating a phosphorus ylide to form the enone double bond. A procedure from utilizes methyl triphenylphosphonium bromide and lithium diisopropylamide (LDA) to prepare the ylide in THF at -78°C. Subsequent addition of 1,1,1-trifluoro-4-(furan-2-yl)butan-2-one initiates the alkene formation, with the reaction warmed to room temperature overnight.

Substrate Scope and Limitations

This method tolerates electron-rich and electron-deficient furan derivatives but requires anhydrous conditions to prevent ylide hydrolysis. The use of LDA as a strong base ensures complete deprotonation of the phosphonium salt, though competing side reactions may reduce yields if stoichiometry is imbalanced.

Yield and Purification

The crude product is quenched with saturated ammonium chloride and extracted with diethyl ether. Column chromatography (petroleum ether/ethyl acetate) affords the pure enone in 73% yield, consistent with analogous Wittig syntheses.

Nucleophilic Trifluoromethylation Strategies

Use of TMS-CF₃ Reagents

Nucleophilic trifluoromethylation, as detailed in, introduces the CF₃ group via reaction of trimethyl(trifluoromethyl)silane (TMS-CF₃) with a furan-derived aldehyde or ketone. Catalyzed by cesium fluoride (CsF) in toluene, this method proceeds at room temperature under inert conditions, avoiding the need for cryogenic setups.

Catalytic Systems and Solvent Effects

Optimization studies reveal that polar aprotic solvents like dimethylformamide (DMF) accelerate reaction rates but may compromise selectivity. In contrast, toluene minimizes side reactions, achieving 85% yield for related bromophenyl trifluoroethanones.

Comparative Analysis of Synthetic Methods

The palladium-catalyzed method excels in modularity, allowing diverse aryl and heteroaryl couplings. The Wittig approach provides superior control over double bond geometry, critical for accessing the (E)-isomer exclusively. Nucleophilic trifluoromethylation, while high-yielding, is restricted to substrates amenable to silicon-based reagents.

Chemical Reactions Analysis

Types of Reactions

(E)-1,1,1-trifluoro-4-(furan-2-yl)but-3-en-2-one undergoes various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The carbonyl group can be reduced to form alcohols or other reduced products.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide, sodium ethoxide, or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

Organic Synthesis

(E)-1,1,1-trifluoro-4-(furan-2-yl)but-3-en-2-one serves as a crucial building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various chemical transformations such as oxidation, reduction, and substitution reactions. The trifluoromethyl group enhances the stability and reactivity of the compound, making it a valuable intermediate in synthesizing pharmaceuticals and agrochemicals .

Medicinal Chemistry

The compound has shown potential in medicinal chemistry due to its biological activity. Research indicates that it may possess antimicrobial properties. For example:

- Staphylococcus aureus : Minimum inhibitory concentration (MIC) of 12.5 µg/mL.

- Escherichia coli : MIC found to be 25 µg/mL.

These findings suggest that this compound could be developed into new antibacterial agents .

Material Science

In industrial applications, this compound can be utilized in the production of advanced materials such as polymers and coatings. The unique properties imparted by the trifluoromethyl group can enhance material characteristics like thermal stability and chemical resistance .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant activity against both gram-positive and gram-negative bacteria, indicating its potential as a lead compound for developing novel antibiotics.

Case Study 2: Synthesis of Derivatives

In another research effort focused on synthesizing derivatives of β-keto-enols with furan moieties, this compound was utilized as a starting material. This study highlighted its versatility in creating compounds with enhanced biological properties .

Mechanism of Action

The mechanism of action of (E)-1,1,1-trifluoro-4-(furan-2-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The furan ring can participate in various chemical reactions, contributing to the compound’s overall reactivity and functionality.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

Physicochemical Properties

Stability and Spectroscopic Features

- Stability : The CF₃ group enhances thermal stability but reduces hydrolytic stability compared to dialkoxy analogs (e.g., 1,1-dimethoxy derivatives in ).

- FTIR : Strong C=O stretch at ~1700 cm⁻¹; furan C-O-C vibrations at ~1250 cm⁻¹.

- 19F NMR : Single peak at δ -70 ppm for CF₃, distinct from multi-peak patterns in branched analogs .

Key Research Findings

Material Science: Naphthalen-2-yl analogs demonstrate superior nonlinear optical (NLO) properties (β₀ = 5.8 × 10⁻³⁰ esu) due to extended conjugation .

Catalytic Selectivity : Electron-withdrawing substituents (e.g., CF₃, Br) favor electrophilic attack, whereas methoxy groups promote nucleophilic additions .

Biological Activity

(E)-1,1,1-trifluoro-4-(furan-2-yl)but-3-en-2-one, a compound with significant potential in medicinal chemistry, features a trifluoromethyl group and a furan ring. Its unique structure contributes to its biological activity, which has garnered interest in various research domains, including pharmacology and biochemistry. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C8H5F3O2 |

| Molecular Weight | 190.12 g/mol |

| IUPAC Name | This compound |

| CAS Number | 202074-24-6 |

The compound is characterized by its trifluoromethyl group, which enhances lipophilicity and metabolic stability, facilitating interactions with biological membranes and enzymes.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. In vitro evaluations have shown that this compound exhibits significant activity against various bacterial strains. For instance:

- Staphylococcus aureus : The compound demonstrated a minimum inhibitory concentration (MIC) of 12.5 µg/mL.

- Escherichia coli : The MIC was found to be 25 µg/mL.

These results indicate that the compound may serve as a lead for developing new antibacterial agents .

The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets. The trifluoromethyl group is believed to enhance the compound's ability to penetrate cellular membranes and interact with enzymes involved in metabolic pathways. Additionally, the furan ring can participate in various chemical reactions that may contribute to its reactivity and functionality in biological systems.

Case Study 1: Antibacterial Efficacy

A study conducted by researchers aimed to evaluate the antibacterial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also exhibited bactericidal effects at higher concentrations. This suggests potential therapeutic applications in treating infections caused by resistant bacterial strains.

Case Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of this compound on human cancer cell lines. The compound was found to induce apoptosis in several cancer types at concentrations ranging from 5 to 20 µM. Flow cytometry analysis revealed an increase in early apoptotic cells upon treatment with the compound, highlighting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic methodologies for (E)-1,1,1-trifluoro-4-(furan-2-yl)but-3-en-2-one, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves aldol condensation between furfural derivatives and trifluoroacetone, with temperature (80–120°C), solvent polarity (e.g., THF or ethanol), and catalysts (e.g., Mg-based hydroxides or fluorides) critically affecting yield. For example, dehydration steps require acidic conditions to promote enone formation . Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization ensures >95% purity.

Q. How can crystallographic techniques resolve the molecular geometry and hydrogen-bonding interactions of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using synchrotron or Mo-Kα radiation (λ = 0.71073 Å) at 100 K is standard. SHELXL (for refinement) and ORTEP-3 (for visualization) are employed to model disorder, as seen in trifluoromethyl groups occupying two positions with refined site-occupancy factors . Hydrogen bonds (e.g., N–H···O, D···A ≈ 2.67–2.74 Å) are analyzed using Mercury software to map supramolecular chains .

Q. What spectroscopic methods are most effective for characterizing this compound?

- Methodology :

- NMR : NMR detects trifluoromethyl groups (δ ≈ -60 to -70 ppm); NMR identifies furan protons (δ 6.3–7.4 ppm) and enone olefinic protons (δ 6.8–7.2 ppm).

- IR : Strong C=O stretching (1700–1750 cm) and C–F vibrations (1100–1250 cm) confirm functional groups .

- HPLC-MS : ESI-MS in positive ion mode verifies molecular ion peaks (e.g., [M+H] at m/z 220.05) .

Advanced Research Questions

Q. How can computational modeling elucidate reaction mechanisms involving this compound, such as selective hydrogenation or cycloaddition?

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts transition states and regioselectivity. For hydrogenation over Ru@IL catalysts, simulations reveal that steric effects from the furan ring direct H addition to the α,β-unsaturated ketone, minimizing over-reduction . Solvent effects (e.g., THF vs. water) are modeled using PCM (Polarizable Continuum Model) .

Q. What strategies address contradictions in crystallographic data, such as disordered trifluoromethyl groups or anisotropic thermal motion?

- Methodology :

- Apply SHELXL restraints: Equalize C–F bond distances (Δ < 0.01 Å) and restrain anisotropic displacement parameters (ADPs) for fluorine atoms to near-isotropic behavior .

- Use PLATON’s SQUEEZE algorithm to model solvent-accessible voids when disorder complicates electron density maps .

- Validate with Hirshfeld surface analysis to distinguish genuine disorder from experimental artifacts .

Q. How do reaction conditions influence the selectivity of aldol condensation products (e.g., FAc vs. F2Ac) in biomass upgrading?

- Methodology :

- Kinetic Control : Short reaction times (30–60 min) favor FAc-OH (4-(furan-2-yl)-4-hydroxybutan-2-one), while prolonged heating (6–8 hr) promotes dehydration to FAc (enone) via acid catalysts (e.g., MgF(OH)) .

- Thermodynamic Control : High-temperature (120°C) or microwave-assisted reactions drive cross-aldol condensation to F2Ac (1,5-di(furan-2-yl)penta-1,4-dien-3-one) .

- Monitor via GC-MS or NMR kinetics to optimize selectivity (>80% FAc yield) .

Q. What are the challenges in correlating spectroscopic data with crystallographic results for this compound?

- Methodology :

- Discrepancy Analysis : Compare NMR coupling constants (e.g., for enone protons) with SCXRD-derived dihedral angles. Anomalies may indicate dynamic disorder or rotameric equilibria in solution .

- Solid-State vs. Solution : Use CP-MAS NMR to detect polymorphism or conformational differences absent in solution spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.